![molecular formula C9H6BrF2N3S B15258279 5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15258279.png)
5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromodifluoromethyl group attached to a phenyl ring, which is further connected to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-(bromodifluoromethyl)aniline with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 2-(bromodifluoromethyl)aniline with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired thiadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromodifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of various substituted thiadiazoles.
Scientific Research Applications
5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine
- 2-(Bromodifluoromethyl)-1-phenyl-4,5-dihydro-1H-imidazole
Uniqueness
5-[2-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both bromodifluoromethyl and thiadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H6BrF2N3S |
|---|---|
Molecular Weight |
306.13 g/mol |
IUPAC Name |
5-[2-[bromo(difluoro)methyl]phenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H6BrF2N3S/c10-9(11,12)6-4-2-1-3-5(6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) |
InChI Key |
WWHXGEHLPWJYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)N)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



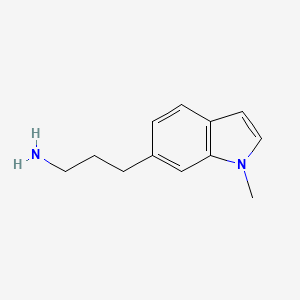
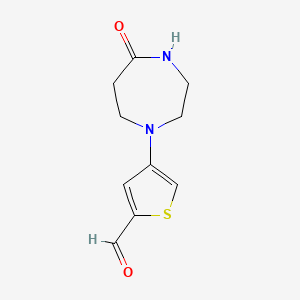
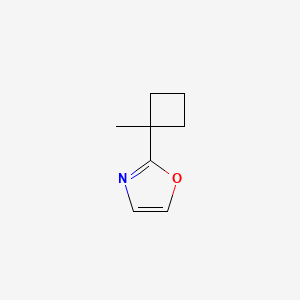
![4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B15258231.png)
![2-chloro-N-{5-[(dimethylamino)sulfonyl]-2,3-dimethylphenyl}acetamide](/img/structure/B15258238.png)
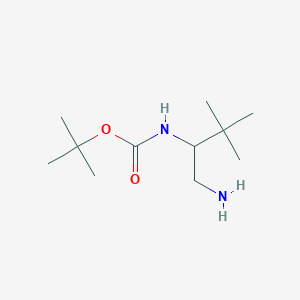
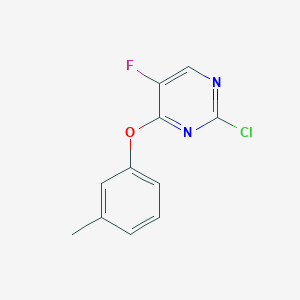


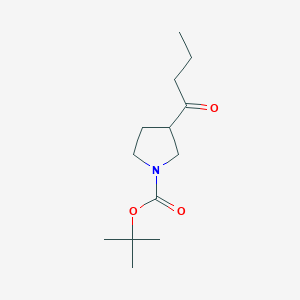
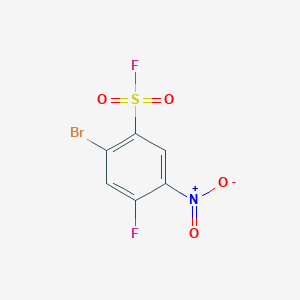
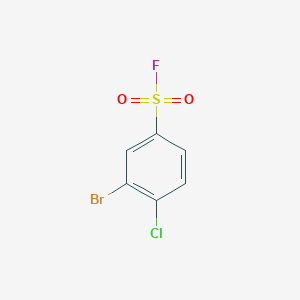
![2-[2-(2,4,4-Trimethylpentyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B15258301.png)
